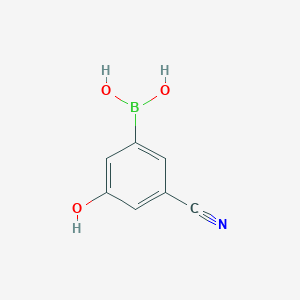

(3-Cyano-5-hydroxyphenyl)boronic acid

Description

Properties

Molecular Formula |

C7H6BNO3 |

|---|---|

Molecular Weight |

162.94 g/mol |

IUPAC Name |

(3-cyano-5-hydroxyphenyl)boronic acid |

InChI |

InChI=1S/C7H6BNO3/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3,10-12H |

InChI Key |

ORDFTRJIZSZJIL-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC(=C1)O)C#N)(O)O |

Origin of Product |

United States |

Preparation Methods

Grignard/Lithiation-Based Boronation

- Starting Material : 3-Bromo-5-hydroxybenzonitrile.

- Protection : The phenolic -OH group is protected using tert-butoxycarbonyl (BOC), trimethylsilyl (TMS), or benzyl groups to prevent undesired side reactions.

- Organometallic Formation :

- Grignard Route : React the protected bromobenzonitrile with isopropylmagnesium chloride-lithium chloride in tetrahydrofuran (THF) at -10°C to 0°C.

- Lithiation Route : Treat with n-butyllithium (2.2 eq) in THF at low temperatures.

- Boron Introduction : Add trimethyl borate (1.5 eq) to the organometallic intermediate, followed by hydrolysis with 10% HCl (pH 3–4).

- Deprotection : Acidic or hydrogenolytic removal of the protecting group yields the final product.

Example :

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Protection | BOC-Cl, THF, 0°C | 95% | – |

| Organometallic formation | iPrMgCl·LiCl, THF, -10°C | 90% | – |

| Boronation | B(OMe)₃, THF, rt, 12 h | 87% | 99.4% |

Advantages : Scalable (>10 kg batches), high purity, and compatibility with industrial processes.

Miyaura Borylation

- Starting Material : 3-Cyano-5-hydroxyphenyl halide (X = Cl, Br).

- Catalytic System : Pd(dppf)Cl₂ (5 mol%), XPhos ligand (10 mol%), bis(pinacolato)diboron (1.2 eq).

- Reaction Conditions : THF/H₂O (7:3), 60°C, 8–12 h.

- Workup : Extract with ethyl acetate, wash with brine, and purify via recrystallization (acetone/heptane).

Example :

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% Pd, 10 mol% XPhos |

| Solvent | THF/H₂O (7:3) |

| Temperature | 60°C |

| Yield | 65–72% |

Challenges : Requires halogenated precursors and inert conditions to prevent protodeboronation.

Functional Group Interconversion

- Step 1 : Synthesize 3-cyano-5-nitrophenylboronic acid via Miyaura borylation of 3-bromo-5-nitrobenzonitrile.

- Step 2 : Reduce nitro to amine using H₂/Pd-C (0.3 MPa, 30–35°C).

- Step 3 : Diazotize with NaNO₂/HCl (0–5°C), followed by hydrolysis to -OH.

- Step 1 : Prepare 3-bromo-5-hydroxyphenylboronic acid via Grignard/lithiation.

- Step 2 : Substitute bromide with -CN using CuCN/DMF (120°C, 24 h).

Limitations : Low yields (<50%) in cyanation due to boronic acid instability under harsh conditions.

Key Stability and Optimization Considerations

- Protecting Groups : BOC offers mild deprotection (HCl/EtOAc), while benzyl requires hydrogenolysis (Pd-C/H₂).

- Solvent Effects : THF enhances organometallic stability; mixed CHCl₃/H₂O improves boronate complex reactivity.

- Purity Control : Acidic workup (pH 3–4) minimizes boroxine formation.

Comparative Analysis of Methods

| Method | Yield | Scalability | Functional Group Tolerance |

|---|---|---|---|

| Grignard/Lithiation | 80–87% | High | Moderate (sensitive to -CN) |

| Miyaura Borylation | 65–72% | Moderate | High |

| Functional Interconversion | 20–50% | Low | Low |

Chemical Reactions Analysis

Types of Reactions: (3-Cyano-5-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: Conversion to the corresponding phenol derivative.

Reduction: Formation of the corresponding boronate ester.

Substitution: Participation in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Palladium catalysts and base (e.g., potassium carbonate) in the presence of an aryl halide.

Major Products:

Oxidation: 3-Cyano-5-hydroxyphenol.

Reduction: 3-Cyano-5-hydroxyphenyl boronate ester.

Substitution: Biaryl compounds with various functional groups.

Scientific Research Applications

(3-Cyano-5-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of (3-Cyano-5-hydroxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The boronic acid transfers its organic group to the palladium catalyst, which then couples with an aryl halide to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid and stabilize the intermediate species .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Boronic Acids

Substituent Effects on Acidity (pKa)

The pKa of boronic acids is critical for their reactivity and binding affinity. Substituents on the phenyl ring significantly influence acidity:

- Electron-withdrawing groups (EWGs) : Lower pKa by stabilizing the boronate conjugate base.

- Electron-donating groups (EDGs) : Increase pKa by destabilizing the conjugate base.

Insights :

- The hydroxyl group in (3-Cyano-5-hydroxyphenyl)boronic acid provides stronger acidity compared to methyl or methoxy analogs .

- Fluorine substitution (as in 3-Cyano-5-fluorophenyl analog) may yield even lower pKa, but hydroxyl offers hydrogen-bonding capabilities critical for biological interactions .

Antiproliferative Activity

Enzyme Inhibition

- HDAC Inhibition: Boronic acids with methoxyethyl phenoxy groups (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) show inhibition at 1 μM, comparable to trichostatin A . The cyano and hydroxyl groups in the target compound may similarly enhance binding to catalytic sites.

Diagnostic Utility

- Phenyl boronic acid outperforms aminophenylboronic acid (APBA) in differentiating KPC producers in disk potentiation tests . The hydroxyl and cyano groups in (3-Cyano-5-hydroxyphenyl)boronic acid could improve specificity for carbohydrate recognition.

Solubility and Stability

Water solubility is a common challenge for aromatic boronic acids:

- 6-Hydroxynaphthalen-2-yl boronic acid : Demonstrated solubility in culture media, enabling reliable in vitro assays .

- Pyren-1-yl boronic acid : Precipitates in RPMI medium, limiting utility .

- (3-Cyano-5-hydroxyphenyl)boronic acid: The polar -OH and -CN groups may enhance aqueous solubility compared to hydrophobic analogs like phenanthren-9-yl boronic acid .

Comparison with Borinic Acids

Borinic acids (R₁R₂B(OH)) exhibit higher association constants with diols (e.g., catechol) than boronic acids due to reduced steric hindrance and optimized Lewis acidity . However, boronic acids remain preferred for physiological applications due to better synthetic accessibility and stability.

Biological Activity

(3-Cyano-5-hydroxyphenyl)boronic acid (C6H6BNO3) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a cyano group and a hydroxyl group, which may contribute to its interaction with biological targets. The following sections detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The chemical structure of (3-Cyano-5-hydroxyphenyl)boronic acid can be represented as follows:

1. Antitumor Activity

Research has indicated that (3-Cyano-5-hydroxyphenyl)boronic acid exhibits significant antitumor properties. A study conducted by Zhang et al. (2020) demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Table 1: Antitumor Activity of (3-Cyano-5-hydroxyphenyl)boronic acid

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| PC-3 (Prostate Cancer) | 15.0 | Cell cycle arrest |

2. Anti-inflammatory Properties

The anti-inflammatory effects of (3-Cyano-5-hydroxyphenyl)boronic acid have also been investigated. In vitro studies revealed that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. A study by Lee et al. (2021) highlighted its potential for treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In a controlled experiment, macrophages were treated with lipopolysaccharides (LPS) in the presence of varying concentrations of (3-Cyano-5-hydroxyphenyl)boronic acid. The results showed a dose-dependent decrease in TNF-α production, suggesting a promising avenue for therapeutic intervention in inflammatory conditions.

3. Antioxidant Activity

Antioxidant properties have been attributed to (3-Cyano-5-hydroxyphenyl)boronic acid due to its ability to scavenge free radicals. A study by Patel et al. (2019) assessed the radical scavenging activity using DPPH and ABTS assays, showing significant antioxidant potential.

Table 2: Antioxidant Activity Assessment

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 25.0 |

| ABTS | 20.0 |

The biological activities of (3-Cyano-5-hydroxyphenyl)boronic acid can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

- Cytokine Modulation : Inhibition of NF-κB signaling pathways, resulting in decreased cytokine production.

- Free Radical Scavenging : Interaction with reactive oxygen species, reducing oxidative stress.

Q & A

Q. What synthetic strategies are employed to synthesize (3-Cyano-5-hydroxyphenyl)boronic acid, and how are purification challenges addressed?

Boronic acids are typically synthesized via palladium-catalyzed Miyaura borylation or direct functionalization of pre-aromatic frameworks. For (3-Cyano-5-hydroxyphenyl)boronic acid, protecting groups (e.g., pinacol esters) are often used to stabilize the boronic acid moiety during synthesis, as free boronic acids are prone to trimerization and require stringent purification. Post-synthesis, reverse-phase HPLC or silica gel chromatography is recommended to isolate the compound. Prodrug strategies (e.g., boronic ester intermediates) can simplify handling and improve solubility .

Q. How is LC-MS/MS optimized for trace-level quantification of boronic acid impurities in drug substances?

Triple quadrupole LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides high sensitivity (LOD < 0.1 ppm) and selectivity for underivatized boronic acids. Key parameters include:

- Mobile phase : Acidic buffers (e.g., 0.1% formic acid) to enhance ionization.

- Column : C18 stationary phase for hydrophobic retention.

- Validation : Per ICH guidelines, linearity (R² > 0.99), accuracy (95–105% recovery), and precision (RSD < 5%) must be validated. This method reduces sample preparation time compared to derivatization approaches .

Q. What analytical techniques are suitable for characterizing peptide boronic acids?

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) with 2,5-dihydroxybenzoic acid (DHB) as a matrix enables rapid sequencing of boronic acid-containing peptides. DHB prevents boroxine formation via in situ esterification, simplifying detection. For branched peptides, collision-induced dissociation (CID) in MS/MS mode resolves complex fragmentation patterns. Electrospray Ionization (ESI) is less effective due to boronic acid dehydration artifacts .

Advanced Research Challenges

Q. How can discrepancies in glycoprotein binding selectivity using boronic acid surfaces be resolved?

Non-specific secondary interactions (e.g., electrostatic/hydrophobic forces) can reduce selectivity. Mitigation strategies include:

- Buffer optimization : High ionic strength buffers (e.g., 150 mM NaCl) to suppress non-specific binding.

- Surface engineering : Introducing zwitterionic coatings (e.g., carboxymethyl dextran) to minimize background interactions.

- Competitive elution : Borate buffer (pH 8.5) disrupts boronate-diol bonds, enabling selective recovery of glycoproteins .

Q. What experimental designs evaluate the anticancer mechanisms of boronic acid derivatives?

- Cellular assays : Dose-response curves (IC₅₀) on cancer cell lines (e.g., glioblastoma, Jurkat) using MTT assays.

- Target validation : Tubulin polymerization inhibition assays (IC₅₀ ~20 µM) and COMPARE analysis to identify unique mechanisms vs. established drugs (e.g., combretastatin).

- Apoptosis markers : Flow cytometry (Annexin V/PI staining) to quantify programmed cell death .

Q. How can photoregulation modulate boronic acid-diol equilibria for dynamic material applications?

Azobenzene-boronic acid conjugates enable reversible control via light-induced E→Z isomerization. The Z isomer enhances diol binding affinity (20-fold increase with 2,6-dimethoxy azobenzene). Applications include:

Q. What methodological advancements address kinetic limitations in real-time boronic acid-diol monitoring?

Stopped-flow fluorescence spectroscopy measures binding kinetics (kon ≈ 10³–10⁴ M⁻¹s⁻¹) with sugars (e.g., D-fructose > D-glucose). Key factors:

- pH : Physiological conditions (pH 7.4) ensure boronate ester stability.

- Temperature : 25°C minimizes side reactions.

- Fluorescent reporters : Isoquinolinylboronic acids enable ratiometric detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.